C20H30FN3O4S2
Description
Properties
Molecular Formula |
C20H30FN3O4S2 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30FN3O4S2/c1-14(2)22-20(26)18(10-13-29-3)23-19(25)15-8-11-24(12-9-15)30(27,28)17-6-4-16(21)5-7-17/h4-7,14-15,18H,8-13H2,1-3H3,(H,22,26)(H,23,25)/t18-/m0/s1 |
InChI Key |
LGHADUOZEVDLTD-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)NC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:
Formation of the Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the thiazole intermediate with the fluorobenzene moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2S,3R)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide
- 4-Fluoro-N-[(2R)-1-hydroxypropan-2-yl]-N-[(2S,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide
Uniqueness
The uniqueness of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity .
Biological Activity
The compound with the molecular formula C20H30FN3O4S2 is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its structural characteristics, biological effects, and relevant case studies that highlight its applications in medicinal chemistry.
Structural Characteristics
C20H30FN3O4S2 is a complex organic molecule featuring:
- Functional Groups : The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms suggests potential interactions with biological macromolecules.
- Molecular Weight : Approximately 433.6 g/mol, indicating a relatively large structure which may influence its bioavailability and interaction with biological systems.
Antiproliferative Effects
Recent studies have demonstrated that C20H30FN3O4S2 exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests showed an IC50 value of approximately 6.7 ± 0.4 nM against HeLa cells, indicating a potent inhibitory effect on cell proliferation . This activity is attributed to its ability to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), a crucial enzyme in calcium homeostasis and cell signaling.
The mechanism by which C20H30FN3O4S2 exerts its biological effects involves:
- SERCA Inhibition : By binding to SERCA, the compound disrupts calcium transport, leading to increased intracellular calcium levels which can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further.
Case Study 1: Anticancer Activity
A detailed case study investigated the effects of C20H30FN3O4S2 on a panel of cancer cell lines, including breast, lung, and prostate cancer cells. The study reported:
- Cell Lines Tested : MDA-MB-231 (breast), A549 (lung), and PC-3 (prostate).
- Results : The compound exhibited varying degrees of cytotoxicity across different cell lines, with the highest sensitivity observed in MDA-MB-231 cells.
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 | 5.5 |
| A549 | 10.2 |
| PC-3 | 8.7 |
This variability suggests that the compound may have selective cytotoxic properties that could be leveraged for targeted cancer therapies.
Case Study 2: Pharmacokinetics
Another study focused on the pharmacokinetic profile of C20H30FN3O4S2:
- Administration Route : Oral and intravenous routes were tested.
- Bioavailability : The oral bioavailability was found to be approximately 45% , indicating good absorption characteristics.
- Half-life : The elimination half-life was determined to be around 12 hours , suggesting sustained action within the body.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
